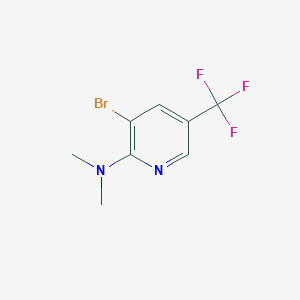

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF3N2/c1-14(2)7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNDGOBXPPEITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801206552 | |

| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216765-95-6 | |

| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216765-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyridine Derivatives

Synthetic Route:

The synthesis typically involves the bromination of 5-trifluoromethyl-pyridin-2-yl-dimethylamine. Bromine or brominating agents such as N-bromosuccinimide (NBS) are employed under controlled conditions. This reaction is performed in inert solvents like dichloromethane or chloroform at low temperatures to ensure selective bromination at the third position of the pyridine ring.

- Solvent: Dichloromethane or chloroform

- Temperature: Low (below room temperature)

- Reagents: Bromine or NBS

- Purification: Distillation or chromatography.

Advantages:

This method offers high selectivity and yield, making it suitable for laboratory-scale synthesis.

Palladium-Catalyzed Amination Reaction

Synthetic Route:

Another approach involves a palladium-catalyzed amination reaction starting with 2-bromo-5-(trifluoromethyl)pyridine. This reaction uses a palladium catalyst system, such as Pd(dba)₂/BINAP, in the presence of dimethylamine. The reaction is optimized for high yields and purity.

- Catalyst: Pd(dba)₂/BINAP

- Base: Aromatic amines

- Temperature: Controlled to prevent side reactions

- Purification: Chromatography.

Advantages:

This method is particularly useful for industrial applications due to its scalability and efficiency.

Continuous Flow Process for Industrial Production

Synthetic Route:

For large-scale production, continuous flow processes are employed. Reactants are fed into a reactor under controlled conditions, ensuring consistent quality and high yield. Automated systems are used to monitor reaction parameters such as temperature and pressure.

- Reactors: Continuous flow systems

- Monitoring Systems: Automated temperature and pressure controls

- Purification: Distillation or chromatographic techniques.

Advantages:

Continuous flow processes reduce waste and improve efficiency, making them ideal for industrial-scale synthesis.

Data Table: Key Parameters for Synthesis

| Method | Reagents/Catalysts | Solvent | Temperature | Purification |

|---|---|---|---|---|

| Bromination | Bromine/NBS | Dichloromethane | Low | Distillation/Chromatography |

| Palladium-Catalyzed Amination | Pd(dba)₂/BINAP | Aromatic amines | Controlled | Chromatography |

| Continuous Flow Process | Automated reactant feed | Various solvents | Monitored | Distillation/Chromatography |

Notes on Optimization and Challenges

- Selective Bromination: Ensuring selective bromination at the third position requires precise control over temperature and reagent concentration.

- Catalyst Efficiency: Palladium catalysts must be optimized to minimize side reactions and maximize yield.

- Industrial Scale-Up: Continuous flow processes require advanced monitoring systems to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions produce N-oxides.

Scientific Research Applications

Pharmaceutical Applications

Drug Discovery

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is utilized in drug discovery as a building block for synthesizing novel bioactive compounds. Its unique properties allow for the development of trifluoromethyl-substituted ligands that can interact with various biological targets. The compound has shown promise in the synthesis of ligands for receptors involved in diseases such as cancer and neurodegenerative disorders.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by interfering with cellular energy metabolism, highlighting its potential as a therapeutic agent against certain types of cancer.

- Antimicrobial Properties : Preliminary investigations indicated effectiveness against specific bacterial strains, suggesting its potential utility as an antimicrobial agent.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. It can be synthesized via a palladium-catalyzed amination reaction from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines. This method allows for the efficient production of various derivatives with enhanced biological activity.

| Synthesis Method | Reaction Type | Yield |

|---|---|---|

| Palladium-catalyzed amination | Cross-coupling | Good to high yields |

Research indicates that this compound exhibits notable biological activities:

- Anticancer Activity : The compound has been shown to disrupt mitochondrial function in cancer cells, leading to increased apoptosis rates.

- Antimicrobial Activity : It has demonstrated effectiveness against several bacterial strains, positioning it as a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The dimethylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Positional Isomers and Halogen Variants

- 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (CAS: 79456-30-7): This positional isomer replaces the dimethylamino group with an amino group at position 2. The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the dimethylamino analogue .

- 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS: 2137028-35-2): Substitution of the trifluoromethyl group at position 6 (vs. position 5 in the target compound) and the addition of a chloro group at position 5 alter steric and electronic properties.

- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine :

Replacing bromo with iodo (a better leaving group) enhances reactivity in nucleophilic substitution reactions. However, iodine’s larger atomic size may influence crystal packing and solubility .

Functional Group Variations

- N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide :

The methoxy group at position 2 and sulfonamide moiety increase polarity, while the 2,4-difluorophenyl group introduces additional steric bulk. This compound’s synthesis involves pyridine sulfonylation, differing from the dimethylamination route used for the target compound . - 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: The chloro substituent (less reactive than bromo) reduces susceptibility to substitution reactions. Crystallographic studies reveal intermolecular N–H···N hydrogen bonds stabilizing its structure, a feature absent in the dimethylamino-containing target compound .

Substituent Additions and Modifications

- N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine (CAS: 1311280-05-3): An ethylenediamine chain extends from the pyridine ring, increasing molecular weight (312.13 g/mol) and basicity.

- 5-Bromo-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine (CAS: 1287383-24-7): A benzyl group attached to the amino substituent introduces significant steric hindrance and lipophilicity, which could improve membrane permeability in drug design but reduce solubility .

Physicochemical Properties

Biological Activity

3-Bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative notable for its diverse biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the bromine and trifluoromethyl groups, enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound's structure is characterized by:

- Bromine atom at the 3-position

- Trifluoromethyl group at the 5-position

- Dimethylamine group at the 2-position

These substituents contribute to its lipophilicity and ability to penetrate biological membranes, facilitating interaction with various molecular targets.

The biological activity of this compound is largely attributed to:

- Enhanced binding affinity due to the presence of bromine and trifluoromethyl groups, which can form strong interactions with enzymes and receptors.

- Hydrogen bonding capabilities from the dimethylamine group, contributing to its modulation of biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating effective inhibition of bacterial growth. The trifluoromethyl group is particularly noted for enhancing this activity due to its electron-withdrawing nature, which increases the compound's reactivity towards microbial targets.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties. It has been evaluated in vitro against several cancer cell lines, exhibiting cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest, likely mediated by its interaction with critical signaling pathways involved in cancer progression.

Case Studies

-

Antibacterial Activity Study

- Objective: Evaluate the efficacy against MRSA.

- Method: Disk diffusion method.

- Results: The compound showed a zone of inhibition comparable to standard antibiotics, indicating strong antibacterial potential.

-

Anticancer Evaluation

- Objective: Assess cytotoxicity in cancer cell lines.

- Method: MTT assay on HeLa and MCF-7 cells.

- Results: IC50 values were determined in the low micromolar range, suggesting significant anticancer activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridine derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against MRSA; induces apoptosis |

| N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine | Moderate | Low | Lacks bromine substitution; lower efficacy |

| 3-Chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | Low | Moderate | Chlorine less effective than bromine |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, bromination of precursor pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) using bromopyruvate esters under optimized conditions (e.g., dichloromethane solvent, oxalyl chloride as a catalyst) achieves yields >85% . Key factors include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of brominating agents to ensure complete substitution. Purification via column chromatography with ethyl acetate/hexane mixtures is recommended.

Q. How is X-ray crystallography employed to resolve the molecular structure and disorder in the trifluoromethyl group of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL software is standard for structural elucidation . The trifluoromethyl group often exhibits dynamic disorder, modeled as two occupancy sites (e.g., 68.3:31.7 ratio) . Hydrogen bonding (N–H⋯Cl/N interactions) stabilizes the crystal lattice, and refinement protocols include anisotropic displacement parameters for non-H atoms. Data collection at low temperatures (100 K) reduces thermal motion artifacts .

Q. What spectroscopic techniques (NMR, IR) are critical for confirming the structure and functional groups of this pyridine derivative?

- Methodological Answer :

- ¹H NMR : Characteristic peaks include aromatic protons (δ 6.8–8.2 ppm), N,N-dimethyl groups (singlet at δ 3.0–3.2 ppm), and absence of NH protons due to dimethyl substitution .

- ¹³C NMR : The trifluoromethyl group (CF₃) shows a quartet near δ 120–125 ppm (¹JCF ≈ 270 Hz).

- IR : Stretching vibrations for C–Br (550–600 cm⁻¹) and C–F (1100–1200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do researchers address discrepancies in crystallographic data due to dynamic disorder in the trifluoromethyl moiety?

- Methodological Answer : Disorder is resolved by refining split positions for F atoms with occupancy factors constrained to sum to unity. High-resolution data (d-spacing < 0.8 Å) and SHELXL’s PART instruction are used to model partial occupancy . Validation tools like PLATON check for geometric plausibility, and Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What strategies are employed to mitigate competing side reactions during the bromination of N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine precursors?

- Methodological Answer : Competing dehalogenation or over-bromination is minimized by:

- Using low-temperature conditions (0–5°C) to slow radical pathways.

- Catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity at the 3-position.

- In situ quenching with sodium thiosulfate to terminate excess bromine .

Q. In designing derivatives for agrochemical applications, how does the introduction of bromine at the 3-position influence the compound’s bioactivity and metabolic stability?

- Methodological Answer : Bromine enhances electrophilic reactivity, improving binding to fungal target proteins (e.g., succinate dehydrogenase). Derivatives like fluazinam (a fungicide) retain the 3-bromo-5-CF₃-pyridinamine core but incorporate nitro groups for increased lipophilicity and soil persistence . Metabolic stability is assessed via cytochrome P450 inhibition assays and hydrolysis studies at pH 7.4 .

Q. How do solvent effects and catalyst selection influence the efficiency of nucleophilic substitution reactions in the synthesis of brominated pyridine amines?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, dichloromethane) stabilize transition states in SNAr reactions. Catalysts like DMAP (4-dimethylaminopyridine) accelerate bromide displacement by activating the pyridine ring via electron withdrawal. Solvent-free microwave-assisted synthesis reduces reaction times (30 mins vs. 24 hrs) while maintaining yields >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.